

Chemical and physical properties of N-Acetyl sulfadiazine-13C6

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Acetyl sulfadiazine-13C6

Cat. No.: B564385

[Get Quote](#)

N-Acetyl Sulfadiazine-13C6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of **N-Acetyl sulfadiazine-13C6**, a key isotopically labeled metabolite of the antibiotic sulfadiazine. This document is intended for use in research, drug metabolism, pharmacokinetic studies, and as a reference standard in analytical applications.

Chemical and Physical Properties

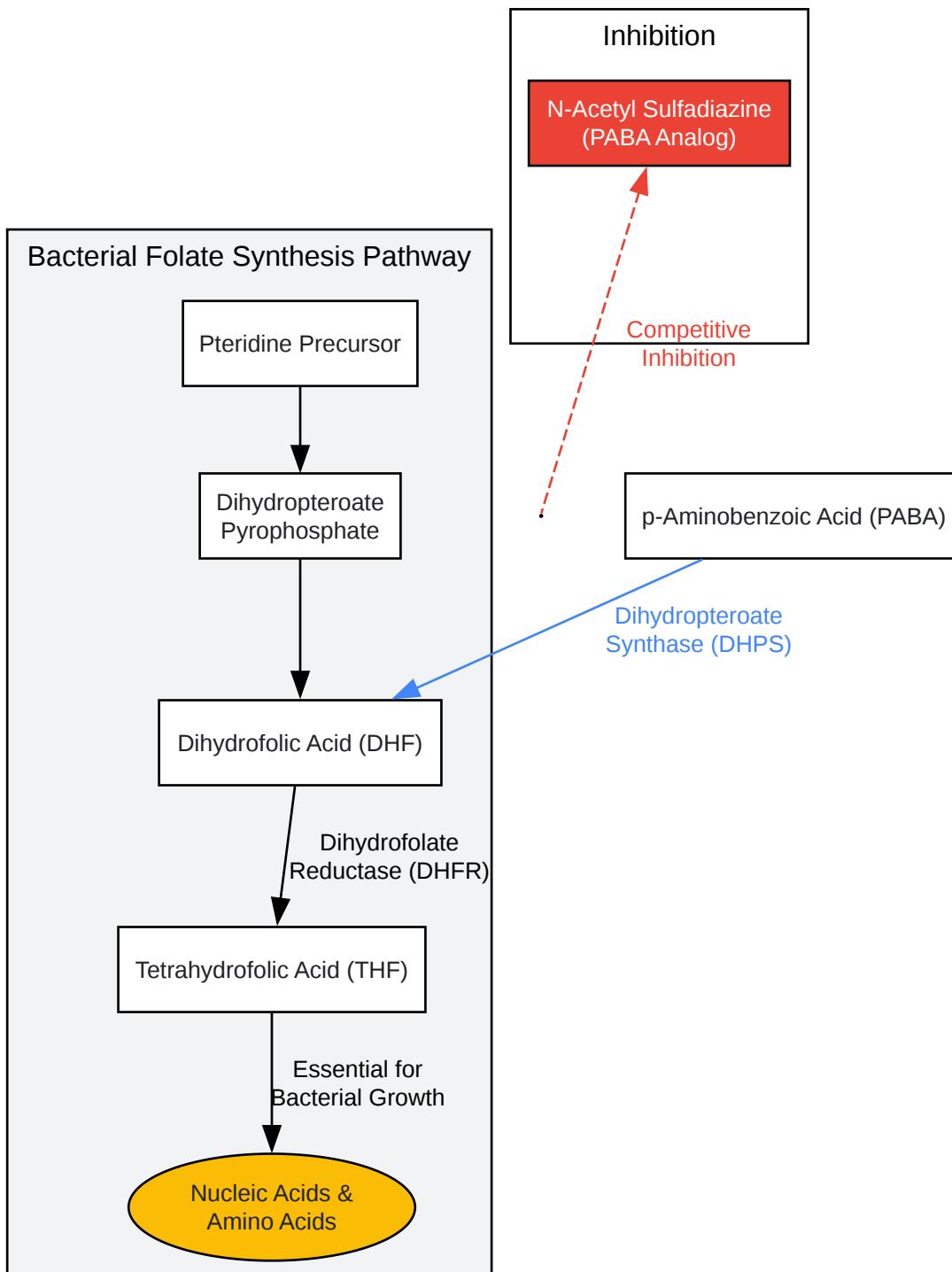
N-Acetyl sulfadiazine-13C6 is the major metabolite of sulfadiazine, labeled with six carbon-13 isotopes on the phenyl ring.^{[1][2][3]} This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) in biological matrices.^[4]

Identifiers and Chemical Structure

Property	Data	Reference
IUPAC Name	N-[4-(pyrimidin-2-ylsulfamoyl)(1,2,3,4,5,6- ¹³ C ₆)cyclohexa-1,3,5-trien-1-yl]acetamide	[5] [6] [7]
CAS Number	1217089-17-2	[2] [8] [9] [10]
Unlabeled CAS	127-74-2	[1] [3] [6]
Molecular Formula	C ₆ ¹³ C ₆ H ₁₂ N ₄ O ₃ S	[1] [2] [3] [9]
Canonical SMILES	CC(=O)N[13C]1=[13CH] [13CH]=--INVALID-LINK-- S(=O)(=O)NC2=NC=CC=N2	[3] [5]
InChI Key	NJIZUWGMNCUKGU-BULCFLCISA-N	[7]
Synonyms	N-[4-[(2-Pyrimidinylamino)sulfonyl]phenyl- ¹³ C ₆]acetamide, N4-Acetyl sulfadiazine- ¹³ C ₆ , 4'-(2-Pyrimidinylsulfamoyl)acetanilid e- ¹³ C ₆	[2] [10]

Physicochemical Data

The physical properties of the ¹³C₆-labeled compound are expected to be nearly identical to its unlabeled counterpart.


Property	Data	Reference
Molecular Weight	298.27 g/mol	[1][2][3][5][9]
Exact Mass	298.08314044 Da	[3][5][7]
Appearance	White to Off-White Solid	[2][10]
Melting Point	249-251°C (unlabeled)	[11]
Solubility	DMSO (Slightly), Methanol (Slightly)	[2][11]
Storage	-20°C Freezer	[2]
XLogP3	-0.2	[3][5]

Biological Activity and Mechanism of Action

N-Acetyl sulfadiazine is the primary metabolite of sulfadiazine, formed via acetylation in the body.[1][3][12][13] While generally less potent than the parent drug, it retains the core mechanism of action of sulfonamides.

Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[5] This enzyme is critical for the synthesis of folic acid in bacteria, as it catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteroate pyrophosphate. By mimicking the structure of PABA, N-Acetyl sulfadiazine blocks this pathway, thereby halting the production of essential nucleic acids and amino acids, leading to a bacteriostatic effect.[5][8][14]

Mechanism of Action: Inhibition of Bacterial Folate Synthesis

[Click to download full resolution via product page](#)

Caption: Competitive inhibition of Dihydropteroate Synthase by N-Acetyl Sulfadiazine.

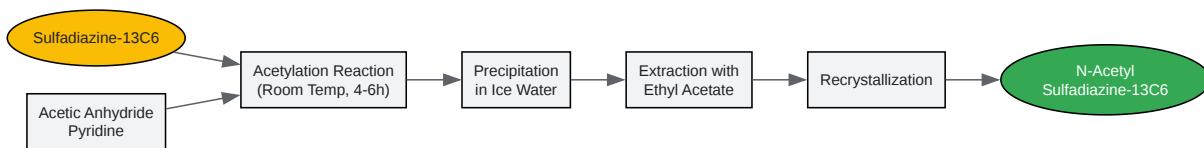
Experimental Protocols

The following sections outline representative experimental methodologies. These are generalized protocols based on established literature and should be adapted and validated for specific experimental contexts.

Representative Synthesis of N-Acetyl Sulfadiazine

The synthesis of N-Acetyl sulfadiazine from its parent compound, sulfadiazine, is a standard acetylation reaction. The synthesis of the $^{13}\text{C}_6$ -labeled version would require starting from $^{13}\text{C}_6$ -labeled aniline. A general protocol for the final acetylation step is provided below.

Objective: To acetylate the primary aromatic amine of sulfadiazine.


Materials:

- Sulfadiazine (or Sulfadiazine- $^{13}\text{C}_6$)
- Acetic Anhydride
- Pyridine (as solvent and catalyst) or an appropriate buffer system.
- Hydrochloric Acid (HCl) for workup
- Sodium Bicarbonate (NaHCO_3) for neutralization
- Ethyl Acetate for extraction
- Anhydrous Sodium Sulfate (Na_2SO_4) for drying

Procedure:

- **Dissolution:** Dissolve Sulfadiazine (1.0 equivalent) in pyridine in a round-bottom flask at room temperature.
- **Acetylation:** Add acetic anhydride (1.1 equivalents) dropwise to the solution while stirring.
- **Reaction:** Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Quenching: Upon completion, slowly pour the reaction mixture into a beaker of ice-cold water to precipitate the product.
- Workup: Acidify the aqueous mixture with HCl to neutralize excess pyridine. Extract the product into ethyl acetate.
- Washing: Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
- Purification: Purify the crude N-Acetyl sulfadiazine by recrystallization from a suitable solvent system (e.g., ethanol/water).

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of N-Acetyl Sulfadiazine-¹³C₆.

Analytical Method: HPLC-UV

This section describes a representative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of N-Acetyl sulfadiazine.

Objective: To separate and quantify N-Acetyl sulfadiazine in a sample matrix.

Instrumentation and Conditions:

- HPLC System: Alliance, Waters 2695 or equivalent with a PDA detector.[15]
- Column: ACE C18 (250 mm × 4.6 mm, 5 µm particle size).[15]

- Mobile Phase: Acetonitrile and Water (e.g., 70:30 v/v).[15] The exact ratio may require optimization.
- Flow Rate: 1.0 mL/min.[15]
- Detection Wavelength: UV at 254 nm or 269 nm.[11][15]
- Injection Volume: 20 μ L.
- Column Temperature: Ambient.

Procedure:

- Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of HPLC-grade acetonitrile and water. Degas the solution for at least 5 minutes using an ultrasonic bath and filter through a 0.45 μ m membrane filter.[15]
- Standard Solution Preparation: Accurately weigh a known amount of N-Acetyl sulfadiazine- $^{13}\text{C}_6$ reference standard and dissolve it in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and propanol) to prepare a stock solution (e.g., 1000 μ g/mL).[15] Prepare a series of working standards by serial dilution of the stock solution with the mobile phase.
- Sample Preparation: For biological samples (e.g., plasma), perform a protein precipitation step. Add 3 volumes of cold acetonitrile to 1 volume of plasma, vortex thoroughly, and centrifuge at high speed (e.g., 10,000 \times g) for 10 minutes. Collect the supernatant, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in the mobile phase.
- Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the prepared standards and samples.
- Quantification: Identify the N-Acetyl sulfadiazine peak by its retention time compared to the standard. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration in the samples from the calibration curve.

Spectroscopic Data

Mass Spectrometry

The primary advantage of using N-Acetyl sulfadiazine-¹³C₆ is its distinct mass shift from the unlabeled analog, allowing for its use as an internal standard. The fragmentation pattern under tandem MS (MS/MS) conditions is crucial for developing selective reaction monitoring (SRM) methods.

Expected Fragmentation (Unlabeled Compound):

- Precursor Ion ([M+H]⁺): m/z 293.07
- Major Product Ions:
 - m/z 198.02: Corresponds to the loss of the acetylated aniline moiety.
 - m/z 134.06: Further fragmentation.
 - m/z 227.09: Loss of SO₂.[\[6\]](#)

For the ¹³C₆-labeled compound, the precursor ion ([M+H]⁺) would be at m/z 299.09. The fragment ions containing the ¹³C₆-phenyl ring will also be shifted by +6 Da.

Unlabeled Fragment (m/z)	Proposed Structure/Loss	Expected ¹³ C ₆ -Labeled Fragment (m/z)
293.07	[M+H] ⁺	299.09
227.09	[M+H - SO ₂] ⁺	233.09
198.02	[C ₈ H ₈ N ₂ O ₂ S] ⁺	204.04
156	[C ₆ H ₆ NO ₂ S] ⁺	162
92	[C ₆ H ₆ N] ⁺	98

Note: Data for unlabeled fragments derived from PubChem and literature on sulfonamide fragmentation.[\[6\]](#)[\[16\]](#) The m/z values for the labeled fragments are predicted.

NMR Spectroscopy

While a specific, published spectrum for N-Acetyl sulfadiazine-¹³C₆ is not readily available, the expected chemical shifts can be predicted based on data for similar sulfonamide structures.

¹H NMR (Predicted):

- ~2.1 ppm (singlet, 3H): Protons of the acetyl (-COCH₃) group.[8]
- ~7.0-8.0 ppm (multiplets): Aromatic protons on the pyrimidine and phenyl rings.
- ~10.3 ppm (singlet, 1H): Amide proton (-NH-CO).[8]
- ~8.8-10.2 ppm (singlet, 1H): Sulfonamide proton (-SO₂NH-).[8]

¹³C NMR (Predicted):

- ~24.5 ppm: Carbon of the acetyl (-CH₃) group.[8]
- ~110-160 ppm: Aromatic carbons. The six carbons of the phenyl ring will show intense signals due to the ¹³C enrichment.
- ~169.5 ppm: Carbonyl carbon of the amide group (-C=O).[8]

The most significant feature of the ¹³C NMR spectrum for the labeled compound will be the high intensity of the six signals corresponding to the phenyl ring carbons compared to the signals at natural abundance for the other carbons in the molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]

- 3. N-Acetyl Sulfadiazine-13C6 | C12H12N4O3S | CID 46780050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
- 6. Acetylsulfadiazine | C12H12N4O3S | CID 64952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. rsc.org [rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bocsci.com [bocsci.com]
- 12. mdpi.com [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. ijpsr.com [ijpsr.com]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Chemical and physical properties of N-Acetyl sulfadiazine-13C6]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b564385#chemical-and-physical-properties-of-n-acetyl-sulfadiazine-13c6>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com